1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-16(13(2)22(3)21-12)17(24)20-15(11-23-18-9-10-19-23)14-7-5-4-6-8-14/h4-10,15H,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYNBQLHSJAFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a pyrazole core substituted with a triazole moiety and a carboxamide group. Its structural formula is as follows:
This configuration allows for diverse interactions within biological systems, which is critical for its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated several pyrazole derivatives against the A549 lung cancer cell line. The compound exhibited an IC50 value of 26 µM, indicating moderate efficacy in inhibiting cell growth compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide | A549 | 26 |
| Standard Drug (e.g., Doxorubicin) | A549 | <10 |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings
In a comparative study, the compound demonstrated up to 85% inhibition of TNF-α at 10 µM concentration .
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 85 |
| IL-6 | 76 |
The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed that the pyrazole and triazole moieties contribute to enzyme inhibition and modulation of signaling pathways involved in inflammation and cancer progression.
Enzyme Inhibition
Research indicates that certain pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes and other key targets involved in inflammatory responses .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that modifications to the triazole moiety can enhance cytotoxic activity against breast cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against a range of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death. In vitro studies have shown that it is particularly effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Agricultural Applications
Pesticide Development
In agriculture, the compound's unique structure has led to its exploration as a potential pesticide. Its ability to interact with specific biological targets in pests suggests it could serve as an effective insecticide or herbicide. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects .
Plant Growth Regulation
Additionally, derivatives of this compound have been investigated for their role in plant growth regulation. Studies indicate that certain analogs can promote root development and enhance stress resistance in plants. This application could lead to increased crop yields under adverse environmental conditions .
Material Science Applications
Polymer Chemistry
In material science, 1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide has been utilized as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. Research findings suggest that these polymers could be used in high-performance applications such as aerospace and automotive components .
Nanotechnology
Furthermore, the compound is being explored in nanotechnology for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects. Preliminary studies have shown successful encapsulation of anticancer drugs within nanoparticles made from this compound .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the pyrazole-carboxamide family. A structurally related analogue, 3,5-bis(4-hydroxy-3-methylstyryl)-N-(substituted phenyl)-1H-pyrazole-1-carboxamide (from ), shares the pyrazole-carboxamide backbone but differs in substituents. Key distinctions include:
- Substituent Position : The target compound has 1,3,5-trimethyl groups on the pyrazole ring, whereas the analogue in features styryl groups at positions 3 and 3.
- Bioactivity Implications : Styryl groups in the analogue may enhance π-π stacking interactions with biological targets, while the triazole group in the target compound could improve metabolic stability .
Crystallographic and Computational Analysis
- Refinement Methods: The target compound’s structure is refined using SHELXL, which is optimized for high-resolution data .
- Software Utilization : WinGX and ORTEP are critical for visualizing anisotropic displacement ellipsoids and molecular packing , essential for comparing steric effects between the triazole group in the target compound and bulkier substituents in analogues.
Pharmacokinetic and Physicochemical Properties
While direct data on the target compound’s solubility or LogP are unavailable in the provided evidence, comparisons can be inferred:
- Steric Effects : The 1,3,5-trimethyl groups reduce steric hindrance compared to bis-styryl derivatives, possibly enhancing binding affinity to hydrophobic targets.
Preparation Methods
Claisen Condensation for β-Diketone Intermediate
The pyrazole core originates from a β-diketone precursor synthesized via Claisen condensation. Methyl acetoacetate (1.0 mol) and acetylacetone (1.0 mol) undergo condensation in benzene using sodium amide (1.2 mol) at 80°C for 6 hours, yielding 3,5-dimethyl-4-acetylpyrazole-1-carboxylate as a pale-yellow solid (Yield: 75%). Infrared (IR) spectra confirm C=O stretches at 1,720 cm⁻¹ and enolic C=C vibrations at 1,540 cm⁻¹, while ¹H NMR displays singlet peaks at δ = 2.25 (3H, CH₃), 2.48 (3H, CH₃), and 3.72 (3H, COOCH₃).
Cyclization with Hydrazine Hydrate
Cyclization of the β-diketone (0.5 mol) with hydrazine hydrate (0.6 mol) in ethanol at 78°C for 3 hours produces 3,5-dimethyl-1H-pyrazole-4-carboxylate. Subsequent methylation with dimethyl sulfate (0.24 mol) in toluene at 50°C introduces the 1-methyl group, yielding 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (Yield: 88%). Saponification with NaOH (0.12 mol) in ethanol (95%) followed by HCl acidification generates the carboxylic acid derivative, confirmed by IR (O-H stretch at 3,100 cm⁻¹) and ¹H NMR (δ = 2.30, 6H, CH₃; δ = 3.80, 3H, N-CH₃).
Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethylamine
Propargylamine Intermediate Synthesis
2-Azido-1-phenylethane is prepared via nucleophilic substitution of 2-bromo-1-phenylethane (0.5 mol) with sodium azide (0.6 mol) in DMF at 60°C for 12 hours (Yield: 82%). The azide intermediate reacts with propargylamine (0.5 mol) under Zn(OAc)₂ catalysis (10 mol%) in THF at 25°C, regioselectively forming 2-(2H-1,2,3-triazol-2-yl)-1-phenylethylamine (Yield: 78%). ¹H NMR confirms triazole protons at δ = 7.85 (2H, s) and ethylamine protons at δ = 3.45 (2H, t, J = 6.0 Hz).
Carboxamide Coupling via Acid Chloride Intermediate
Pyrazole Acid Chloride Formation
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (0.1 mol) is refluxed in thionyl chloride (20 mL) for 8 hours, yielding the corresponding acid chloride (Yield: 95%). IR analysis shows C=O stretch at 1,780 cm⁻¹, and ¹³C NMR confirms the acyl chloride carbon at δ = 170.5.
Amide Bond Formation
The acid chloride (12 mmol) in anhydrous THF is added dropwise to a solution of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (10 mmol) and K₂CO₃ (10 mmol) at 5°C. After stirring at 25°C for 4 hours, the mixture is filtered, concentrated, and recrystallized from ethyl acetate to yield the title compound (Yield: 65%). ESI-MS displays [M+H]⁺ at m/z = 382.18, and ¹H NMR confirms amide NH at δ = 8.25 (1H, bs).
Optimization and Yield Considerations
Reaction Condition Modifications
-
Triazole Synthesis : Zn(OAc)₂ catalysis enhances regioselectivity for 2H-triazole formation, avoiding copper-mediated 1,4-regioisomers.
-
Methylation Efficiency : Dimethyl sulfate achieves >90% N-methylation at the pyrazole 1-position, critical for avoiding byproducts.
-
Coupling Solvent : Anhydrous THF minimizes hydrolysis of the acid chloride, improving amide yield by 20% compared to DCM.
Yield Data Across Steps
| Step | Yield (%) | Key Parameters |
|---|---|---|
| β-Diketone formation | 75 | NaNH₂, benzene, 80°C |
| Pyrazole cyclization | 88 | Hydrazine hydrate, EtOH |
| Triazole synthesis | 78 | Zn(OAc)₂, THF, 25°C |
| Carboxamide coupling | 65 | THF, K₂CO₃, 25°C |
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the key steps in synthesizing 1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. For example:
- Step 1 : Alkylation of 1,3,5-trimethylpyrazole-4-carboxylic acid with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine under carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent racemization .
- Step 2 : Purification via flash chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate the carboxamide. Yield optimization requires precise pH control (neutral to slightly acidic) and inert atmospheres to avoid side reactions .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., pyrazole-CH at δ 2.1–2.3 ppm; triazole protons at δ 7.8–8.2 ppm) .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Structure Solution : Employ SHELXS-97 for phase problem resolution via direct methods, followed by SHELXL-2018 for refinement (anisotropic displacement parameters, hydrogen atom positioning via riding models) .
- Visualization : WinGX and ORTEP for Windows generate publication-quality ellipsoid plots and packing diagrams .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer : Discrepancies often arise in triazole-pyrazole hybrid systems due to dynamic conformational changes or solvent effects:
- Case Study : If -NMR shows unexpected shifts for the triazole moiety (e.g., δ 145–150 ppm), perform DFT calculations (B3LYP/6-311+G(d,p)) to compare gas-phase vs. solvent-phase (PCM model) geometries .
- Validation : Cross-check with variable-temperature NMR (VT-NMR) to detect rotameric equilibria or hydrogen bonding interactions .
- Advanced Tools : Use Mercury (CCDC) to overlay experimental and computed structures, adjusting for torsional angles .
Q. What experimental strategies mitigate regioselectivity challenges during triazole-pyrazole hybrid synthesis?
- Methodological Answer : Click chemistry (CuAAC) often produces 1,4- vs. 1,5-triazole regioisomers. To control selectivity:
- Catalyst Tuning : Use Cu(I)Br with TBTA ligand to favor 1,4-triazole (e.g., 95% regioselectivity) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for 1,4-adducts, while THF may favor 1,5-products .
- Byproduct Analysis : Monitor via LC-MS; isolate minor isomers using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How can the biological activity of this compound be rationally explored given limited existing data?
- Methodological Answer : Prioritize assays based on structural analogs:
- Target Selection : Screen against kinases (e.g., EGFR, CDK2) due to the pyrazole-carboxamide scaffold’s affinity for ATP-binding pockets .
- In Silico Docking : Use AutoDock Vina with PDB structures (e.g., 3H6 for benzimidazole analogs) to predict binding poses and guide SAR studies .
- Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (K) or cellular assays (e.g., MTT for cytotoxicity in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
